Sodium methanethiolate
CAS No.: 5188-07-8
Cat. No.: VC21149478
Molecular Formula: CH3NaS
Molecular Weight: 70.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5188-07-8 |
---|---|
Molecular Formula | CH3NaS |
Molecular Weight | 70.09 g/mol |
IUPAC Name | sodium;methanethiolate |
Standard InChI | InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1 |
Standard InChI Key | RMBAVIFYHOYIFM-UHFFFAOYSA-M |
Isomeric SMILES | C[S-].[Na+] |
SMILES | C[S-].[Na+] |
Canonical SMILES | C[S-].[Na+] |
Chemical Identity and Basic Properties
Sodium methanethiolate (CH₃SNa), also known as sodium methyl mercaptide or sodium thiomethoxide, is the sodium salt of methanethiol. It exists as either a white to off-white crystalline solid in its anhydrous form or as a colorless solution when in aqueous form .
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 5188-07-8 |
Chemical Formula | CH₃NaS |
Molecular Weight | 70.09 g/mol |
IUPAC Name | Sodium methanethiolate |
Common Synonyms | Sodium methyl mercaptide, Sodium methylthiolate, Methyl mercaptan sodium salt |
Structure | CH₃S⁻Na⁺ |
InChI | InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1 |
SMILES | CS[Na] |
Table 1: Chemical identification data for sodium methanethiolate
Physical and Chemical Properties
Sodium methanethiolate demonstrates distinct physical and chemical characteristics that influence its handling, storage, and application:
Property | Value/Description |
---|---|
Physical State | Crystalline solid (anhydrous), Colorless liquid (aqueous solutions) |
Color | White to off-white (solid), Clear (solution) |
Odor | Stinging, unpleasant |
Density | 1.12 at 20°C (21% solution), 1.203 at 20°C (33% solution) |
Vapor Pressure | 29 hPa at 25°C (21% solution), 2200 Pa at 20°C (33% solution) |
Melting/Freezing Point | -12°C (21% solution), -14°C (33% solution) |
Flash Point | 27°C (21% solution), 50°C (33% solution) |
Self-ignition Temperature | >400°C at 1017 hPa |
Water Solubility | Completely soluble |
LogP | -2.33 at 20°C |
pH | Strongly alkaline in solution |
Table 2: Physical and chemical properties of sodium methanethiolate
Sodium methanethiolate is completely soluble in water and, upon addition to water, dissociates to form methanethiolate anion and sodium cation. It is sensitive to air, moisture, and carbon dioxide, requiring storage under inert gas conditions .
Synthesis Methods
Industrial Production
Industrial production of sodium methanethiolate primarily employs two main approaches:
Synthesis from Sodium Sulfhydrate
This method involves the reaction of sodium sulfhydrate with methyl sulfate:
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Reaction: Sodium sulfhydrate (32% mass content) is added to a reactor, followed by dropwise addition of 98% methyl sulfate. The reaction generates thiomethyl alcohol and sodium sulfate at a controlled temperature of approximately 75°C .
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Alkali liquor absorption: After reaction, the thiomethyl alcohol mixed gas undergoes impurity removal through four-stage washing and cyclonic separation. The purified methyl mercaptan gas then generates sodium methyl mercaptide solution through two-stage alkali liquor absorption .
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Crystallization: The sodium methyl mercaptide solution (40-50% mass content) forms a supersaturated solution upon cooling, which yields solid sodium methyl mercaptide after suction filtration .
Production from Dimethyl Sulfide By-Products
An alternative production method utilizes by-products from dimethyl sulfide synthesis:
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The process begins with by-products from dimethyl sulfide production containing 35-45 wt% dimethyl sulfide, 50-60 wt% methanethiol, 1.2-2.5 wt% methanol, 1.8-2.5 wt% water, and 0.05-0.2 wt% hydrogen sulfide .
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The by-product undergoes water extraction to remove methanol, followed by rectification at 55-85°C under 0.5-0.9 MPa pressure to remove thioether .
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The thick methanethiol is then processed in a stripper at 0.5-1.0 MPa and 20-60°C to eliminate hydrogen sulfide, followed by fine desulfurization using ferric oxide desulfurizer .
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Finally, the refined methyl mercaptan gas is sent to an absorption tower at 40-60°C under 0.07-0.25 MPa pressure, where it is absorbed by liquid caustic soda to form sodium methyl mercaptide solution .
Applications and Uses
Sodium methanethiolate serves as a versatile chemical with applications across multiple industries:
Chemical Synthesis Applications
Sodium methanethiolate functions as a strong nucleophile in organic synthesis, particularly for:
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Synthesis of methyl aryl sulfides from halo-arenes
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SN2 dealkylation of esters and aryl ethers
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Preparation of methylthioethers and other organic compounds
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Synthesis of thiol-based suberoylanilide hydroxamic acid (SAHA) analogues, which act as potent histone deacetylase inhibitors
Pharmaceutical and Agricultural Applications
The compound plays a significant role in both pharmaceutical and agricultural industries:
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Raw material for pharmaceutical intermediates
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Synthesis of pesticides including symetryne and methomyl
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Production of the amino acid methionine and vitamin U
Other Industrial Applications
Additional industrial applications include:
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Petrochemical industry use in the production of sulfur-containing compounds
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Food additive production
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Vulcanizer raw materials
Toxicity Type | Result | Species | Method |
---|---|---|---|
Acute Dermal Toxicity | LD50 > 400 mg/kg | Rat (male and female) | OECD Test Guideline 402 |
Skin Irritation | Extremely corrosive | - | Tests on the mixture itself |
Eye Irritation | Irreversible effects | - | - |
Sensitization | Non-sensitizing | Laboratory animals | - |
Repeated Exposure (Inhalation) | NOEL: 0.033 mg/l (17 ppm) | Rat (male) | 13-week exposure |
Repeated Exposure (Oral) | NOEL: 15 mg/kg | Rat (male and female) | OECD Test Guideline 422 |
Genotoxicity | Not genotoxic | - | Ames test |
Table 3: Toxicological data for sodium methanethiolate
Health Effects
Exposure to sodium methanethiolate can result in severe health effects:
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At high concentrations, it causes metabolic acidosis, seizures, myocardial infarction, coma, and death .
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Mechanistically, it blocks the electron transport chain, resulting in lactic acidosis and acidemia .
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The compound is extremely corrosive and destructive to tissue, causing severe skin burns and irreversible eye damage .
Environmental Impact
Ecotoxicological Data
Sodium methanethiolate has demonstrated toxicity to aquatic organisms:
Test Type | Result | Species | Method |
---|---|---|---|
Fish Toxicity | LC50: 1.8 mg/l (96h) | Danio rerio (Zebra Fish) | OECD Test Guideline 203 |
Daphnia Toxicity | EC50: 1.32-2.46 mg/l (48h) | Daphnia magna (Water flea) | OECD Test Guideline 202 |
Algae Toxicity | ErC50: 15 mg/l (72h) | Pseudokirchneriella subcapitata | OECD Test Guideline 201 |
Table 4: Ecotoxicological data for sodium methanethiolate
Market Analysis
Current Market Status
The global sodium methanethiolate market demonstrates significant commercial value:
Market Aspect | Details |
---|---|
Global Market Value (2024) | US$ 217 million |
Projected Market Value (2031) | US$ 279 million |
Growth Rate (CAGR) | 3.7% (2025-2031) |
Product Forms | Solid (>50% content), Liquid (~20% content) |
Commercial Production | Primarily liquid form |
Table 5: Global sodium methanethiolate market data
Market Drivers and Future Outlook
The growth in the sodium methanethiolate market is driven by several factors:
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Increasing demand in the petrochemical industry, particularly for the production of methionine (an important amino acid in animal feed) .
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Growing utilization in the synthesis of sulfur-containing compounds such as thiols, sulfides, and disulfides .
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Expanding applications in pharmaceutical and agricultural chemical synthesis .
The market is projected to maintain steady growth through 2031, with increasing industrial applications and demand from emerging economies .
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